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molecular formula C12H8N2O2 B8659093 7-nitro-9H-indeno[2,1-b]pyridine CAS No. 77446-51-6

7-nitro-9H-indeno[2,1-b]pyridine

Cat. No. B8659093
M. Wt: 212.20 g/mol
InChI Key: BYMLCFMGXFVMTK-UHFFFAOYSA-N
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Patent
US08497281B2

Procedure details

A ca. 10° C.-cold mixture of nitric acid (65%, 1.1 mL) and sulfuric acid (96%, 1.6 mL) is added dropwise to a solution of 9H-indeno[2,1-b]pyridine (2.44 g) in sulfuric acid (96%, 3 mL) chilled in an ice bath. The solution is stirred in the cooling bath for 1 h and poured then onto crushed ice. The precipitate formed is separated by filtration and the filtrate is neutralized using 4 M aqueous NaOH solution. The precipitate formed is separated by filtration and combined with the precipitate separated before. The precipitate is triturated with acetone and dried to give the title compound as a solid. Yield: 2.64 g (85% of theory); LC (method 1): tR=2.93 min; Mass spectrum (ESI+): m/z=213 [M+H]+.
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
solvent
Reaction Step One
Quantity
2.44 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[N:5]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:11]3[CH:12]=[CH:13][CH:14]=[CH:15][C:16]=3[CH2:17][C:6]=12>S(=O)(=O)(O)O>[N+:1]([C:14]1[CH:13]=[CH:12][C:11]2[C:7]3[C:6](=[N:5][CH:10]=[CH:9][CH:8]=3)[CH2:17][C:16]=2[CH:15]=1)([O-:4])=[O:2]

Inputs

Step One
Name
Quantity
1.1 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
1.6 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
2.44 g
Type
reactant
Smiles
N1=C2C(=CC=C1)C=1C=CC=CC1C2
Name
Quantity
3 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
The solution is stirred in the cooling bath for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
chilled in an ice bath
ADDITION
Type
ADDITION
Details
poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
CUSTOM
Type
CUSTOM
Details
The precipitate formed
CUSTOM
Type
CUSTOM
Details
is separated by filtration
CUSTOM
Type
CUSTOM
Details
The precipitate formed
CUSTOM
Type
CUSTOM
Details
is separated by filtration
CUSTOM
Type
CUSTOM
Details
separated before
CUSTOM
Type
CUSTOM
Details
The precipitate is triturated with acetone
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=2CC3=NC=CC=C3C2C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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